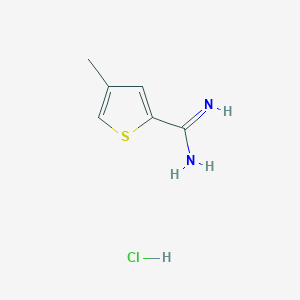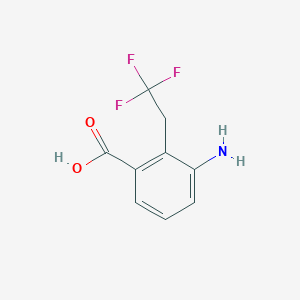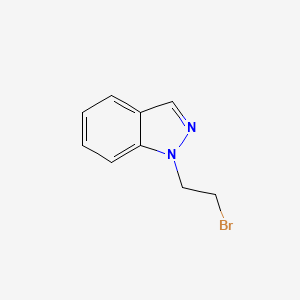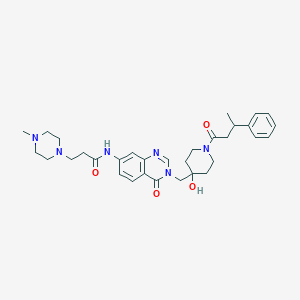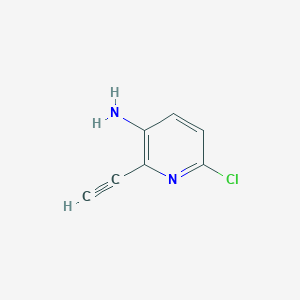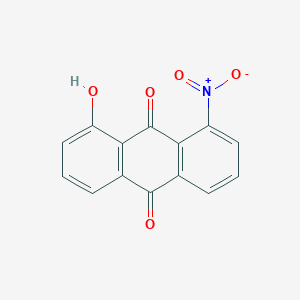
1-Hydroxy-8-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-8-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a hydroxyl group at the first position and a nitro group at the eighth position on the anthracene-9,10-dione scaffold. This compound is known for its vibrant color and is used in various industrial applications, including dye manufacturing and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxy-8-nitroanthracene-9,10-dione can be synthesized through the nitration of anthraquinone. The nitration process typically involves the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the electrophile used
Applications De Recherche Scientifique
1-Hydroxy-8-nitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Hydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting DNA replication and transcription
Comparaison Avec Des Composés Similaires
1-Hydroxy-8-nitroanthracene-9,10-dione can be compared with other similar compounds in the anthraquinone family:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at the fourth position, leading to different chemical and biological properties.
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Contains two hydroxyl groups and is known for its laxative properties.
1-Nitroanthracene-9,10-dione: Lacks the hydroxyl group, which affects its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry, biological research, and industrial applications
Propriétés
Formule moléculaire |
C14H7NO5 |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6,16H |
Clé InChI |
CAYCLMJYVQVQBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
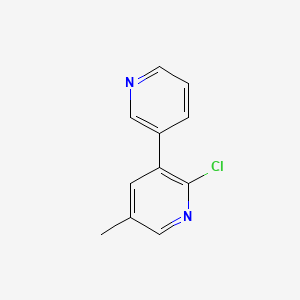

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
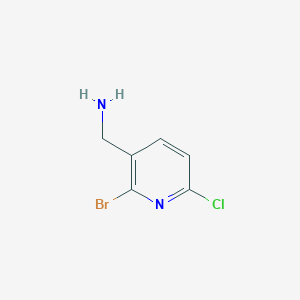
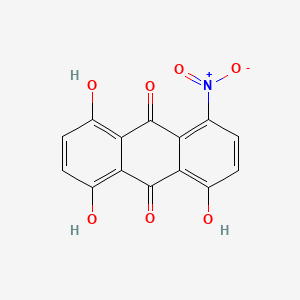
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
